molecular formula C9H10N2O4 B1273680 2-(Dimethylamino)-5-nitrobenzoic acid CAS No. 4405-28-1

2-(Dimethylamino)-5-nitrobenzoic acid

Cat. No.: B1273680
CAS No.: 4405-28-1
M. Wt: 210.19 g/mol
InChI Key: DOWIJKGYCPKWNC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-nitrobenzoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a dimethylamino group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-nitrobenzoic acid typically involves the nitration of 2-(Dimethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-(Dimethylamino)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-nitrobenzoic acid depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    5-Nitrobenzoic acid: Lacks the dimethylamino group, reducing its ability to participate in nucleophilic substitution reactions.

    4-(Dimethylamino)benzoic acid: The position of the dimethylamino group affects its reactivity and interaction with other molecules.

Uniqueness

2-(Dimethylamino)-5-nitrobenzoic acid is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-(dimethylamino)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-4-3-6(11(14)15)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWIJKGYCPKWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384434
Record name 2-(dimethylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4405-28-1
Record name 2-(dimethylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-5-nitro benzoic acid (2 g, 10 mmol) was added to 40% dimethylamine aq. solution (20 ml) at room temperature and then heated at 60-65° C. for 3 hr. The reaction mixture was chilled to 0° C. and acidified with dilute acetic acid. The mixture was then extracted with ethyl acetate, and the organic layer washed with water, then brine and dried. Evaporation of the solvent yielded 2-dimethylamino-5-nitro-benzoic acid (2.1 g, 91%), as a solid.
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Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrobenzoic acid (2 g, 9.9 mmol) was dissolved in of 8% sodium hydroxide solution (10 ml) at room temperature. 40% dimethyl amine aqueous solution (1.5 eq) was added and the reaction mixture was heated to reflux for 3 days. The reaction mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer was dried and evaporated and the residue crystallized with ether/pet ether to give 2-dimethylamino-5-nitro-benzoic acid (1.14 g, 57%).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure reported in the research paper?

A1: The research paper describes the crystal structure of a cocrystal composed of 2-(dimethylamino)-5-nitrobenzoic acid and its zwitterionic form, 2-(dimethylammonio)-5-nitrobenzoate []. This cocrystallization provides valuable insights into the molecular arrangement and intermolecular interactions of this compound. The study determined that the crystal structure is triclinic, belonging to the space group P1¯ (no. 2), with specific lattice parameters determined at 173 K []. Understanding these structural properties can be relevant for various applications, including potential use in material science or as a model for understanding similar chemical structures.

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